molecular formula C12H8FN3O B2953383 N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide CAS No. 2093605-53-7

N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide

Cat. No.: B2953383
CAS No.: 2093605-53-7
M. Wt: 229.214
InChI Key: NLBIPMQDHKDAAJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a cyanomethyl group and a fluoro substituent on the quinoline ring enhances the compound’s reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide typically involves the reaction of 8-fluoroquinoline-3-carboxylic acid with cyanomethylating agents. One common method is the reaction of 8-fluoroquinoline-3-carboxylic acid with cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or proteins by binding to their active sites. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. The presence of the fluoro and cyanomethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide is unique due to the presence of both a fluoro substituent and a cyanomethyl group on the quinoline ring. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-10-3-1-2-8-6-9(7-16-11(8)10)12(17)15-5-4-14/h1-3,6-7H,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBIPMQDHKDAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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